molecular formula C22H22O5 B2616672 methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 692283-86-6

methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2616672
CAS No.: 692283-86-6
M. Wt: 366.413
InChI Key: XSBWNBDSVBNVTA-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (CAS 708220-03-5) is a synthetic coumarin derivative with the molecular formula C25H26O7 and a molecular weight of 438.476 g/mol . Structurally, it features a coumarin core substituted with ethyl and methyl groups at positions 3, 4, and 8, respectively, and a benzoate ester moiety linked via an oxygen-methylene bridge at position 7 (Figure 1). The compound is primarily utilized in research settings, particularly in crystallography and medicinal chemistry, where its structural complexity makes it a candidate for studying molecular interactions and bioactivity .

Properties

IUPAC Name

methyl 4-[(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-5-17-13(2)18-10-11-19(14(3)20(18)27-22(17)24)26-12-15-6-8-16(9-7-15)21(23)25-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBWNBDSVBNVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the following steps:

    Formation of the Chromen-2-one Moiety: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Esterification: The benzoate ester is formed by reacting the chromen-2-one derivative with methyl 4-hydroxybenzoate under suitable conditions, often using acid catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-2-one moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutional Analogues

a. Methyl 4-({[3-(2-Methoxy-2-Oxoethyl)-4,8-Dimethyl-2-Oxo-2H-Chromen-7-Yl]Oxy}Methyl)Benzoate

  • Structure : Differs by replacing the 3-ethyl group with a methoxycarbonylmethyl chain.
  • Activity : Exhibits inhibitory activity against STAT3 (Signal Transducer and Activator of Transcription 3) with IC50 values of 63,000 nM and 137,000 nM in two studies, suggesting moderate potency .
  • Molecular Weight : C24H24O7 (436.44 g/mol), slightly lighter than the target compound due to the shorter side chain .

b. 4-{[(4-Methyl-2-Oxo-2H-Chromen-7-Yl)Oxy]Methyl}Benzoic Acid (CAS 314741-98-5)

  • Structure : Lacks the ethyl and additional methyl groups on the coumarin core and replaces the benzoate ester with a carboxylic acid.
  • Application : Used exclusively for laboratory research, highlighting the role of esterification in enhancing stability or bioavailability compared to its acid counterpart .

c. 4-Methyl-2-Oxo-2H-Chromen-7-Yl 4-Ethoxybenzoate (CAS 486440-36-2)

  • Structure : Simpler coumarin-benzoate ester with 4-methyl and 4-ethoxy substituents.
  • Molecular Weight : C19H16O5 (324.33 g/mol), significantly smaller than the target compound .
Functional Analogues

Several methyl benzoate derivatives listed in pesticide databases () share ester functionalities but differ in substituents:

  • Diclofop-methyl: Contains a dichlorophenoxy group, used as an herbicide .
  • Tribenuron Methyl : Features a sulfonylurea group, targeting acetolactate synthase in plants .
    These compounds underscore the versatility of benzoate esters but diverge in biological targets compared to coumarin-based derivatives.

Research Findings and Methodological Insights

  • Crystallography: The structural determination of such compounds often employs SHELXL for refinement and ORTEP for visualization, tools noted for their robustness in handling complex small-molecule data .

Biological Activity

Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound belonging to the class of chromenone derivatives. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

C21H20O5\text{C}_{21}\text{H}_{20}\text{O}_{5}

This structure features a chromenone moiety, which is known for its diverse biological activities. The presence of the methoxy and benzoate groups enhances its solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the compound's antibacterial activity using a microdilution method against several Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Pseudomonas aeruginosa0.025 mg/mL0.050 mg/mL
Bacillus cereus0.010 mg/mL0.020 mg/mL

The compound exhibited potent antibacterial activity, significantly outperforming standard antibiotics like ampicillin in certain cases .

Anticancer Activity

This compound has also shown promising anticancer properties.

Case Study: Cytotoxicity Against Tumor Cell Lines

In vitro studies assessed the compound's cytotoxic effects on various cancer cell lines using the MTT assay:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound can inhibit cell proliferation effectively, indicating potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which could contribute to its anticancer effects.

Q & A

Q. What are the key synthetic steps and critical reagents for preparing methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate?

  • Methodological Answer : The synthesis involves a multi-step process:
  • Step 1 : Coumarin core formation via Pechmann condensation, using ethyl acetoacetate and substituted resorcinol derivatives under acidic conditions.
  • Step 2 : Etherification at the 7-hydroxy position of the coumarin scaffold using a benzyl halide derivative (e.g., methyl 4-(bromomethyl)benzoate) in the presence of a base like K₂CO₃ or DIPEA .
  • Step 3 : Purification via column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradient) to isolate the product.
    Critical reagents include DIPEA for controlling reaction pH and regioselectivity during etherification .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituents on the coumarin and benzoate moieties. For example, the methyl ester (δ ~3.8 ppm) and chromen-2-one carbonyl (δ ~160 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and chromenone (C=O ~1650 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 414.4 for C₂₆H₂₂O₅) .

Q. What protocols are recommended for evaluating the antimicrobial activity of this compound?

  • Methodological Answer :
  • In vitro assays : Use microdilution methods (e.g., MIC determination against Gram-positive/negative bacteria). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Biofilm inhibition : Quantify using crystal violet staining in 96-well plates. Compare with structurally similar coumarins (e.g., umbelliferone derivatives) to establish SAR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement using SHELX software?

  • Methodological Answer :
  • Data Contradiction Analysis : Check for twinning or disorder using PLATON. Refine with SHELXL using TWIN/BASF commands .
  • High residual density : Model solvent molecules or alternative conformations. Use restraints (e.g., SIMU, DELU) for anisotropic displacement parameters .
  • Validation : Cross-verify with Rint (<5%) and GooF (0.8–1.2). Compare with ORTEP-generated thermal ellipsoid plots .

Q. What strategies optimize regioselectivity during the etherification step in synthesis?

  • Methodological Answer :
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the 7-hydroxy group on the coumarin .
  • Base Selection : DIPEA over K₂CO₃ for steric control, reducing side reactions at the 3-ethyl or 4-methyl positions .
  • Temperature : Maintain 40–60°C to balance reaction rate and selectivity .

Q. How does molecular docking elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Target Selection : Focus on enzymes (e.g., DNA gyrase for antimicrobial activity) or receptors (e.g., COX-2 for anti-inflammatory effects) .
  • Docking Workflow :

Prepare ligand (compound) and receptor (PDB ID: 1KZN for gyrase) using AutoDock Tools.

Run simulations with Lamarckian GA (50 runs, 25M evaluations).

Analyze binding poses: Hydrogen bonds with Arg1216 (gyrase) or π-π stacking with His90 (COX-2) .

  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., -9.2 kcal/mol vs. -8.5 kcal/mol for ciprofloxacin) .

Safety and Handling

Q. What precautions are critical for safe handling of this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing .
  • Storage : Keep in airtight containers at 4°C, away from light and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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